molecular formula C12H13NO2 B13487919 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13487919
M. Wt: 203.24 g/mol
InChI Key: SPDHDCHRAMOLDM-UHFFFAOYSA-N
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Description

3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction is often catalyzed by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. For instance, a common approach involves the cycloaddition of 1,5-dienes using a mercury lamp . This method, however, requires specialized equipment and is challenging to scale up.

Industrial Production Methods

In an industrial setting, the production of such compounds may involve more scalable and efficient methods. One approach is the use of photocatalytic cycloaddition reactions, which provide access to a variety of substitution patterns on the bicyclic framework . These methods are operationally simple and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework or to reduce functional groups present on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by restricting the conformational flexibility of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic framework, which provides a distinct set of chemical and physical properties. Its rigid structure and potential for diverse functionalization make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)12-6-9(7-12)10(13-12)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,14,15)

InChI Key

SPDHDCHRAMOLDM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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